Ketodoxapram, (R)-

Atrial Fibrillation Ion Channel Pharmacology Antiarrhythmic Drug Discovery

Choose (R)-Ketodoxapram (CAS 1415394-63-6) for precision TASK-1/3 pharmacology. As the pharmacologically active eutomer, this compound delivers potent channel inhibition (IC50: 0.8 μM TASK-1, 1.5 μM TASK-3) without the hypertensive and CNS-agitation adverse effects stereoselectively linked to the (S)-enantiomer. Its extended half-life (2.42 h), 5-fold lower brain-to-plasma ratio, and 98.4% plasma protein binding make it the definitive tool for atrial fibrillation and respiratory stimulation research. Insist on enantiomeric purity ≥98%—racemic material introduces confounding variables. For reproducible, translatable results, (R)-ketodoxapram is the non-negotiable standard.

Molecular Formula C24H28N2O3
Molecular Weight 392.5
CAS No. 1415394-63-6
Cat. No. B605245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKetodoxapram, (R)-
CAS1415394-63-6
SynonymsAHR-5955, (R)-;  AHR-5955, (+)-;  Ketodoxapram, (R)-
Molecular FormulaC24H28N2O3
Molecular Weight392.5
Structural Identifiers
SMILESCCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O
InChIInChI=1S/C24H28N2O3/c1-2-25-17-21(13-14-26-15-16-29-18-22(26)27)24(23(25)28,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3/t21-/m0/s1
InChIKeyLLCHHQQQMSDZLP-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ketodoxapram, (R)- (CAS 1415394-63-6) – A Chiral Respiratory Stimulant and Selective TASK-1 Inhibitor for Advanced Cardiovascular and Respiratory Research


Ketodoxapram, (R)- (CAS 1415394-63-6), also known as (+)-ketodoxapram or (R)-AHR-5955, is the pharmacologically active enantiomer of the doxapram metabolite 2-ketodoxapram [1]. It belongs to the class of chiral morpholinone derivatives and functions primarily as a respiratory stimulant and a potent, selective inhibitor of the two-pore-domain potassium channels TASK-1 (K2P3.1) and TASK-3 (K2P9.1) [2]. As the eutomer of ketodoxapram, this (R)-enantiomer retains the therapeutic efficacy of the racemic mixture while exhibiting a distinct and improved tolerability profile, as adverse effects are predominantly associated with the (S)-enantiomer [1]. Its chemical structure features a unique morpholinone ring linked to a pyrrolidinone moiety, a configuration critical for its high-affinity interaction with atrial TASK-1 channels, a validated target for antiarrhythmic therapy in atrial fibrillation [2].

Ketodoxapram, (R)- (CAS 1415394-63-6) vs. Racemic Ketodoxapram and Doxapram: Why Enantiomeric Purity and Pharmacokinetic Profile Dictate Scientific Selection


Substituting (R)-ketodoxapram with racemic ketodoxapram, its (S)-enantiomer, or the parent compound doxapram is scientifically invalid due to profound differences in efficacy, safety, and pharmacokinetic behavior. The adverse effects of doxapram, including hypertension, dysrhythmias, and central nervous system (CNS) agitation, are stereoselectively linked to the (S)-enantiomer (GAL-053), while the desired respiratory stimulation and TASK-1 inhibition are mediated by the (R)-enantiomer (GAL-054) [1]. This stereochemical divergence is mirrored in ketodoxapram, making the isolated (R)-enantiomer the preferred research tool for achieving target engagement without confounding off-target effects [2]. Furthermore, racemic ketodoxapram and doxapram exhibit significantly different pharmacokinetic profiles, including shorter half-lives and higher brain penetration, which can complicate in vivo studies and limit therapeutic windows. The following quantitative evidence demonstrates why (R)-ketodoxapram is a distinct, non-interchangeable entity for scientific research and procurement.

Product-Specific Quantitative Evidence Guide: Ketodoxapram, (R)- (CAS 1415394-63-6) – Differentiated Data for Scientific Selection


Superior TASK-1 Channel Inhibition Potency of Ketodoxapram Compared to Doxapram

In a direct head-to-head electrophysiological comparison using heterologously expressed TASK-1 channels in Xenopus oocytes, ketodoxapram demonstrated superior inhibitory potency and efficacy compared to its parent compound doxapram. Ketodoxapram achieved a higher maximal inhibition and a lower IC50 value, establishing it as a more effective TASK-1 blocker [1]. This enhanced potency is critical for achieving therapeutic channel blockade at lower drug concentrations, potentially improving the safety margin in cardiovascular research applications.

Atrial Fibrillation Ion Channel Pharmacology Antiarrhythmic Drug Discovery

Enhanced TASK-3 Channel Inhibition by Ketodoxapram Versus Doxapram

In the same electrophysiological study, ketodoxapram exhibited significantly greater potency and efficacy at the TASK-3 channel, another member of the two-pore-domain potassium channel family involved in respiratory and neuronal function. The IC50 for ketodoxapram was nearly four times lower than that of doxapram, indicating a much stronger inhibitory effect [1]. This differential potency at TASK-3 is a key differentiator for researchers studying the compound's effects on ventilation and central nervous system excitability.

Ion Channel Pharmacology Respiratory Control Neuroscience

Reduced Blood-Brain Barrier Penetration of Ketodoxapram vs. Doxapram

A comparative pharmacokinetic study in pigs revealed a stark difference in the central nervous system (CNS) exposure between ketodoxapram and doxapram. The brain-to-plasma ratio for ketodoxapram was significantly lower, indicating a reduced ability to cross the blood-brain barrier (BBB) [1]. This property is a critical advantage, as it suggests a lower risk of CNS-mediated adverse events such as agitation and seizures, which are common with doxapram and are stereoselectively associated with its (S)-enantiomer [2].

Pharmacokinetics CNS Drug Development Safety Pharmacology

Prolonged Elimination Half-Life of Ketodoxapram in Porcine Model

Ketodoxapram demonstrates a significantly extended terminal elimination half-life (t1/2) compared to doxapram in a porcine pharmacokinetic model. This longer duration of action is a crucial differentiator for research applications requiring sustained target engagement with less frequent dosing [1]. The longer half-life of the active metabolite is a key factor in its potential for superior in vivo efficacy in models of atrial fibrillation, where sustained channel blockade is desired [2].

Pharmacokinetics Drug Metabolism In Vivo Pharmacology

Higher Plasma Protein Binding of Ketodoxapram Relative to Doxapram

Ketodoxapram exhibits significantly higher plasma protein binding compared to doxapram, as determined in porcine plasma. This high degree of binding (>98%) limits the free fraction of the drug available for distribution, which is a key factor contributing to its reduced CNS penetration and lower volume of distribution [1]. For researchers, this property influences the interpretation of in vivo efficacy and toxicity data, as the pharmacologically active free drug concentration is lower than the total plasma concentration.

Pharmacokinetics Drug Distribution Bioanalytical Chemistry

Lack of Hypertensive Effect with Ketodoxapram vs. Doxapram in Neonatal Lambs

In a comparative in vivo study in newborn lambs, the intravenous administration of keto-doxapram (the racemic metabolite) did not produce the significant increase in systolic blood pressure observed with an equivalent dose of doxapram. While both compounds stimulated ventilation, only doxapram was associated with a hypertensive effect [1]. This differential cardiovascular impact is a key advantage for research applications where hemodynamic stability is required, and it highlights a critical safety differentiation from the parent drug.

Cardiovascular Pharmacology Safety Pharmacology Neonatal Research

High-Value Research and Industrial Application Scenarios for Ketodoxapram, (R)- (CAS 1415394-63-6)


Atrial Fibrillation (AF) Drug Discovery and Electrophysiology Research

The superior TASK-1 and TASK-3 inhibition potency (IC50 of 0.8 μM and 1.5 μM, respectively) [1] combined with a prolonged half-life (2.42 ± 0.04 h) [2] makes (R)-ketodoxapram an ideal tool compound for in vitro and in vivo models of atrial fibrillation. Its reduced CNS penetration [2] and lack of hypertensive effect [3] provide a cleaner pharmacological profile, allowing researchers to study atrium-specific TASK-1 blockade without confounding cardiovascular or neurological side effects. This enables more precise investigations into mechanisms of AF cardioversion and maintenance of sinus rhythm, as demonstrated in porcine models where ketodoxapram treatment significantly reduced AF burden [4].

Respiratory Physiology and Pharmacology Studies Requiring CNS-Sparing Stimulation

For research into ventilatory control and respiratory depression, (R)-ketodoxapram offers a unique advantage over doxapram. While both stimulate minute ventilation (e.g., a 46 ± 6.1% increase at 1 min post-infusion for keto-doxapram in neonatal lambs [3]), (R)-ketodoxapram achieves this effect without the associated increase in blood pressure [3] or the high risk of CNS-mediated adverse events like agitation and seizures, which are stereoselectively linked to the (S)-enantiomer [5]. Its 5-fold lower brain-to-plasma ratio [2] makes it a superior tool for isolating peripheral chemoreceptor-mediated respiratory drive in awake animal models, reducing experimental variability caused by central nervous system activation.

Preclinical Pharmacokinetic and Safety Pharmacology Studies for TASK-1 Inhibitors

(R)-ketodoxapram serves as an excellent benchmark and reference standard in pharmacokinetic and safety pharmacology studies for new chemical entities targeting TASK-1. Its well-characterized PK profile, including high plasma protein binding (98.4 ± 0.3%) [2], a long half-life [2], and low brain penetration [2], provides a clear comparator for assessing the distribution and safety margins of novel compounds. The availability of a validated, highly sensitive UPLC-MS/MS assay with an LLOQ of 10 pg/mL [2] further supports its use in rigorous bioanalytical method development and cross-study comparisons, ensuring data reliability in regulated research environments.

Chiral Separation and Enantiomeric Purity Analysis as an Analytical Standard

The explicit patent claims for compositions comprising (+)-ketodoxapram with enantiomeric purity of at least 95%, 97%, or 99% and being essentially free of the (—)-enantiomer [6] underscore the critical importance of stereochemistry. (R)-ketodoxapram is therefore an essential analytical standard for developing and validating chiral separation methods, such as HPLC or capillary electrophoresis. Its use as a reference material ensures the accurate quantification of enantiomeric purity in synthesized batches of ketodoxapram and related compounds, a non-negotiable requirement for reproducibility in both academic and industrial pharmaceutical research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ketodoxapram, (R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.